molecular formula C8H5BrN2O2 B1521609 3-bromo-5-nitro-1H-indole CAS No. 525593-33-3

3-bromo-5-nitro-1H-indole

Cat. No.: B1521609
CAS No.: 525593-33-3
M. Wt: 241.04 g/mol
InChI Key: LBTWTOYAMQQAKO-UHFFFAOYSA-N
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Description

3-bromo-5-nitro-1H-indole is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 3-bromo-5-nitro-1H-indole typically involves the bromination and nitration of indole. One common method is the bromination of indole at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3-bromoindole is then nitrated at the 5-position using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .

Chemical Reactions Analysis

3-bromo-5-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

3-bromo-5-nitro-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate the function of indole-containing biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-bromo-5-nitro-1H-indole can be compared with other similar compounds, such as:

Biological Activity

3-Bromo-5-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a bromine atom and a nitro group attached to the indole ring. These substituents are crucial for its biological activity, influencing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects, including DNA damage and cell death .
  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can enhance binding affinity to specific molecular targets.

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated antimicrobial properties. The mechanism typically involves the reduction of the nitro group, generating toxic intermediates that can bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro compounds like metronidazole .

Anticancer Properties

Research indicates that indole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been investigated for their anti-inflammatory potential. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of this compound against several bacterial strains. The compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising role as a potential anticancer agent .

Research Findings Summary

Activity Type Mechanism IC50/MIC Values References
AntimicrobialNitro group reduction leading to DNA damageMIC = 10 µg/mL ,
AnticancerInduction of apoptosisIC50 = 15 µM (MCF-7 cells)
Anti-inflammatoryInhibition of COX-2 and iNOSIC50 = 20 µM ,

Properties

IUPAC Name

3-bromo-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTWTOYAMQQAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655590
Record name 3-Bromo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525593-33-3
Record name 3-Bromo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-nitro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-nitroindole (5.00 g, 30.8 mmol) in pyridine (200 mL) at −4° C. is added a solution of pyridinium bromide perbromide (10.99 g, 34.3 mmol) in pyridine (200 mL) dropwise under nitrogen with stirring. After complete addition, the reaction mixture is stirred for 5 min at 0° C. The reaction mixture is diluted in 0° C. water (200 mL) and extracted with 200 mL of Et2O. The organic layer is washed with 6 M HCl (300 mL), 5% NaHCO3 (300 mL), and brine (300 mL). The organic phase is dried over MgSO4 and solvent is removed to give 3-bromo-5-nitroindole as a yellow powder, 80% pure with 20% 5-nitroindole (6.80 g, 74% yield).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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